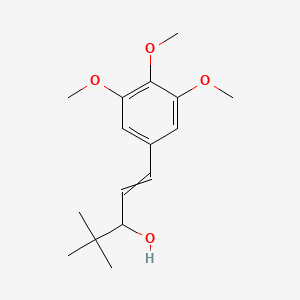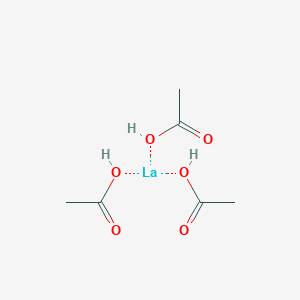
Triacetoxylanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetoxylanthanum is a compound that belongs to the family of lanthanides, which are known for their unique chemical and physical properties. Lanthanides are often referred to as rare earth elements due to their scarcity in pure form.
Preparation Methods
The preparation of Triacetoxylanthanum typically involves the reaction of lanthanum oxide with acetic anhydride. The synthetic route can be summarized as follows:
Reaction with Acetic Anhydride: Lanthanum oxide is reacted with acetic anhydride under controlled conditions to form this compound.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
In industrial production, similar methods are employed, but on a larger scale. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Triacetoxylanthanum undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form lanthanum oxide and acetic acid.
Reduction: Under certain conditions, it can be reduced to lanthanum metal.
Substitution: It can undergo substitution reactions with other acylating agents to form different lanthanum acetates.
Common reagents used in these reactions include oxygen, hydrogen, and various acylating agents. The major products formed from these reactions are lanthanum oxide, lanthanum metal, and substituted lanthanum acetates .
Scientific Research Applications
Triacetoxylanthanum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Research is being conducted on its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and optical devices
Mechanism of Action
The mechanism of action of Triacetoxylanthanum involves its ability to coordinate with various ligands and form stable complexes. This property is exploited in its applications as a catalyst and in biological imaging. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and sulfur-containing ligands, which enhances its reactivity and stability .
Comparison with Similar Compounds
Triacetoxylanthanum can be compared with other lanthanum compounds, such as lanthanum acetate and lanthanum chloride. While all these compounds share similar coordination chemistry, this compound is unique due to its specific acylation with acetic anhydride, which imparts distinct reactivity and stability. Similar compounds include:
Lanthanum Acetate: Used in similar applications but lacks the specific properties imparted by the triacetoxy group.
Lanthanum Chloride: Commonly used in water treatment and as a precursor for other lanthanum compounds.
Properties
Molecular Formula |
C6H12LaO6 |
|---|---|
Molecular Weight |
319.06 g/mol |
IUPAC Name |
acetic acid;lanthanum |
InChI |
InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
LIBCBBSWHSTUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


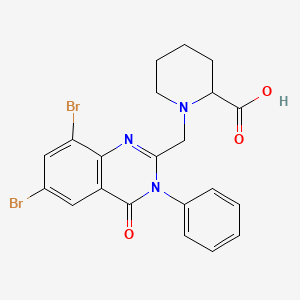


![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
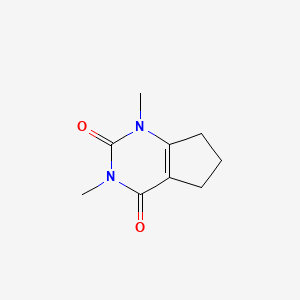
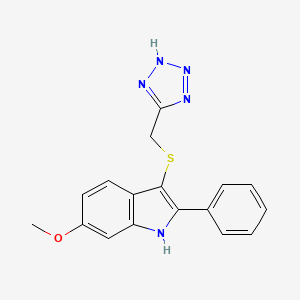
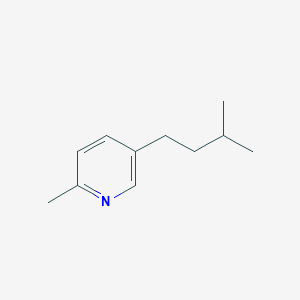

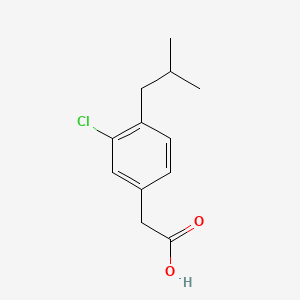
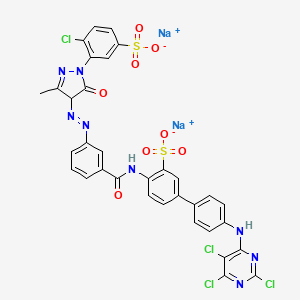

![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)

